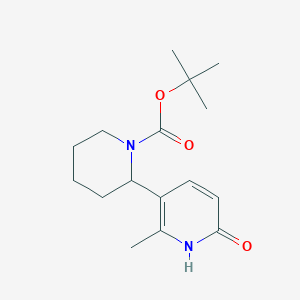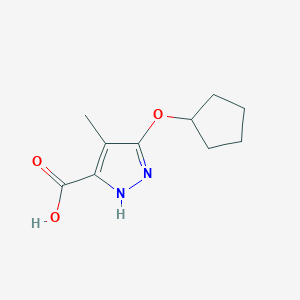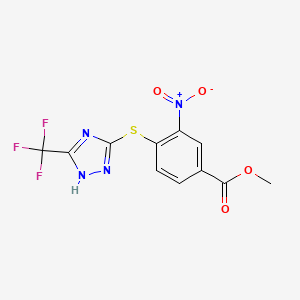
3-(1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isopropylphenyl group and a propanoic acid moiety, making it a unique and interesting molecule for various scientific applications.
准备方法
合成路线和反应条件
3-(1-(4-异丙基苯基)-3,5-二甲基-1H-吡唑-4-基)丙酸的合成通常包括以下步骤:
吡唑环的形成: 这可以通过肼与 1,3-二酮的反应来实现。本例中使用的二酮将是 4-异丙基-3,5-二甲基-1-苯基-1,3-二酮。
取代反应: 吡唑环可以进行各种取代反应,以在所需位置引入异丙基苯基基团。
丙酸部分的引入:
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用催化剂,控制反应条件(温度、压力、pH 值)以及使用重结晶或色谱法等提纯技术。
化学反应分析
反应类型
3-(1-(4-异丙基苯基)-3,5-二甲基-1H-吡唑-4-基)丙酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于去除含氧基团或还原双键。
取代: 该化合物可以进行亲电或亲核取代反应,特别是在芳香环或吡唑环上。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 可以使用诸如氢化铝锂 (LiAlH4) 或氢气 (H2)(在催化剂的存在下)之类的还原剂。
取代: 可以在适当条件下使用卤素(例如溴、氯)或亲核试剂(例如胺、醇)之类的试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生羧酸或酮,而还原可能产生醇或烷烃。
科学研究应用
3-(1-(4-异丙基苯基)-3,5-二甲基-1H-吡唑-4-基)丙酸在科学研究中具有广泛的应用:
化学: 它可以用作合成更复杂分子的构建块,特别是在开发新药或农用化学品方面。
生物学: 可以研究该化合物的潜在生物活性,例如抗炎、抗菌或抗癌特性。
医学: 研究可能集中在它作为各种疾病的候选药物的潜在治疗应用方面。
工业: 由于其独特的化学性质,该化合物可用于开发新材料,例如聚合物或涂料。
作用机制
3-(1-(4-异丙基苯基)-3,5-二甲基-1H-吡唑-4-基)丙酸的作用机制取决于其具体的应用。在生物系统中,它可能与特定的分子靶点(例如酶或受体)相互作用,以发挥其作用。所涉及的途径可能包括抑制酶活性、调节受体信号传导或与细胞膜相互作用。
相似化合物的比较
类似化合物
- 3-(4-异丙基苯基)-2-苯基-2-丙烯酸
- 2-氰基-3-(4-异丙基苯基)-2-丙烯酸
- 3-氨基-3-(4-异丙基苯基)-丙酸
独特性
3-(1-(4-异丙基苯基)-3,5-二甲基-1H-吡唑-4-基)丙酸的独特性在于同时存在异丙基苯基和吡唑环,这赋予了它特定的化学和生物学性质
属性
分子式 |
C17H22N2O2 |
|---|---|
分子量 |
286.37 g/mol |
IUPAC 名称 |
3-[3,5-dimethyl-1-(4-propan-2-ylphenyl)pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)14-5-7-15(8-6-14)19-13(4)16(12(3)18-19)9-10-17(20)21/h5-8,11H,9-10H2,1-4H3,(H,20,21) |
InChI 键 |
WKTOIVAJCZUKTC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(C)C)C)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809985.png)




![7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11810007.png)




![6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one](/img/structure/B11810029.png)
